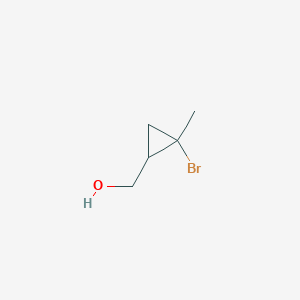

(2-Bromo-2-methylcyclopropyl)methanol

Description

BenchChem offers high-quality (2-Bromo-2-methylcyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-2-methylcyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-2-methylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(6)2-4(5)3-7/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEUEWUKWDRKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Bromo-2-methylcyclopropyl)methanol: A Technical Guide for Chemical Researchers

Introduction

(2-Bromo-2-methylcyclopropyl)methanol is a niche yet intriguing chemical entity for researchers in organic synthesis and medicinal chemistry. Its compact, three-dimensional structure, combining the functionalities of a primary alcohol and a tertiary bromide on a strained cyclopropane ring, presents a unique scaffold for the development of novel molecular architectures. This guide provides an in-depth look at its chemical identity, plausible synthetic routes, anticipated spectroscopic characteristics, and its potential applications, particularly in the realm of drug discovery. While specific experimental data for this compound is not widely available in public literature, this document leverages established chemical principles and data from closely related analogs to offer a comprehensive technical overview for the research community.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identifiers and fundamental properties is paramount for any scientific investigation.

Chemical Identifiers

The foundational step in characterizing any chemical compound is to establish its unique identifiers.

| Identifier | Value | Source |

| CAS Number | 1823958-85-5 | Commercial Supplier Data |

| IUPAC Name | (2-Bromo-2-methylcyclopropyl)methanol | IUPAC Nomenclature |

| Molecular Formula | C₅H₉BrO | PubChemLite[1] |

| Molecular Weight | 165.03 g/mol | Calculated |

| Canonical SMILES | CC1(C(C1)CO)Br | PubChemLite[1] |

| InChI Key | DLEUEWUKWDRKGD-UHFFFAOYSA-N | PubChemLite[1] |

Physicochemical Properties (Predicted)

In the absence of extensive experimental data, computational predictions and comparisons with analogous structures provide valuable insights into the physicochemical properties of (2-Bromo-2-methylcyclopropyl)methanol.

| Property | Predicted Value | Notes |

| Boiling Point | ~180-200 °C | Estimated based on the boiling points of similar functionalized cyclopropanes, likely to be higher than (2-methylcyclopropyl)methanol due to the bromine atom. |

| Density | ~1.4-1.5 g/cm³ | The presence of bromine is expected to significantly increase the density compared to its non-brominated analog. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Polarity is influenced by both the hydroxyl group and the bromo-substituted carbon. |

| LogP | ~1.5 - 2.0 | The lipophilicity is increased by the methyl and bromo substituents, balanced by the hydrophilicity of the alcohol. |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for (2-Bromo-2-methylcyclopropyl)methanol is not readily found, a plausible and efficient synthetic strategy can be devised based on well-established cyclopropanation reactions. The Simmons-Smith reaction and its modifications are particularly well-suited for the synthesis of cyclopropylmethanols from allylic alcohols.[2][3][4]

Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation

The most logical precursor for the synthesis of (2-Bromo-2-methylcyclopropyl)methanol is 2-bromo-2-methyl-2-propen-1-ol. The cyclopropanation of this allylic alcohol using a zinc carbenoid would yield the target molecule.

Experimental Protocol: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol

Reaction:

A proposed Simmons-Smith cyclopropanation reaction.

Materials:

-

2-Bromo-2-methyl-2-propen-1-ol

-

Diethylzinc (Et₂Zn) or Zinc-Copper couple (Zn(Cu))

-

Diiodomethane (CH₂I₂)

-

Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-bromo-2-methyl-2-propen-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc (or activated zinc-copper couple) at 0 °C.

-

Slowly add a solution of diiodomethane in anhydrous diethyl ether to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2-Bromo-2-methylcyclopropyl)methanol.

Causality of Experimental Choices:

-

Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with air and moisture. The use of an inert atmosphere is a critical safety measure.

-

Anhydrous Solvents: The Simmons-Smith reagent is sensitive to water. Anhydrous solvents are essential to prevent the decomposition of the reagent and ensure a high yield of the cyclopropanated product.

-

Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the diiodomethane solution at 0 °C helps to control the reaction rate and prevent the formation of byproducts.

-

Aqueous Workup with NH₄Cl: The ammonium chloride solution is used to quench the reaction by protonating any remaining organozinc species, forming ethane and zinc salts which can be removed in the aqueous phase.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclopropane ring and the methylene group.

-

CH₂OH (Hydroxymethyl Protons): A multiplet (likely an AB quartet further coupled to the cyclopropyl proton) is expected in the range of 3.5-4.0 ppm.

-

CH (Cyclopropyl Methine Proton): A multiplet in the region of 0.8-1.5 ppm, coupled to the hydroxymethyl protons and the other cyclopropyl protons.

-

CH₂ (Cyclopropyl Methylene Protons): Two distinct multiplets in the upfield region of 0.5-1.2 ppm, due to their diastereotopic nature.

-

CH₃ (Methyl Protons): A singlet in the range of 1.2-1.7 ppm.

-

OH (Hydroxyl Proton): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments.

-

C-Br (Quaternary Carbon): A signal in the range of 50-65 ppm.

-

C-CH₂OH (Cyclopropyl Carbon): A signal in the range of 20-35 ppm.

-

CH₂OH (Hydroxymethyl Carbon): A signal in the downfield region of 60-70 ppm.

-

CH₂ (Cyclopropyl Methylene Carbon): A signal in the upfield region of 10-25 ppm.

-

CH₃ (Methyl Carbon): A signal in the range of 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of key functional groups.[6][7][12]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks in the range of 2850-3000 cm⁻¹.

-

C-H Stretch (Cyclopropyl): A characteristic peak often observed around 3050-3100 cm⁻¹.

-

C-O Stretch: A strong absorption in the region of 1000-1260 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a pair of peaks for the molecular ion at m/z 164 and 166 with a characteristic 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[9]

-

Key Fragments: Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), a hydroxymethyl radical ([M-CH₂OH]⁺), or water ([M-H₂O]⁺).

Safety and Handling

Given the absence of a specific Material Safety Data Sheet (MSDS) for (2-Bromo-2-methylcyclopropyl)methanol, a cautious approach to its handling is imperative. The safety precautions should be based on the known hazards of structurally similar compounds, such as tertiary alkyl bromides and functionalized cyclopropanes.[13][14][15]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Potential Hazards:

-

Skin and Eye Irritation: Similar to other alkyl halides, this compound may cause skin and eye irritation upon contact.

-

Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled as a potentially hazardous substance.

-

Reactivity: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions (e.g., strong acids or catalytic hydrogenation). The tertiary bromide may undergo nucleophilic substitution or elimination reactions.

Applications in Drug Discovery and Development

The incorporation of the cyclopropyl motif into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[16][17][18] (2-Bromo-2-methylcyclopropyl)methanol serves as a valuable building block for introducing this three-dimensional and rigid scaffold.

Role of the Cyclopropyl Group

The unique structural and electronic properties of the cyclopropane ring can confer several advantages to a drug molecule:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity (LogP), solubility, and membrane permeability.

-

Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for a gem-dimethyl group or a double bond, offering a different spatial arrangement and electronic profile.

Synthetic Utility

(2-Bromo-2-methylcyclopropyl)methanol provides multiple points for synthetic diversification, making it a versatile building block.

Potential synthetic transformations of (2-Bromo-2-methylcyclopropyl)methanol.

-

Derivatization of the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to esters and ethers, allowing for the introduction of a wide range of functional groups.

-

Substitution of the Bromine Atom: The tertiary bromide is expected to undergo nucleophilic substitution reactions, likely via an S_N1 mechanism due to the stability of the resulting tertiary cyclopropylcarbinyl cation.[19][20] This allows for the introduction of various nucleophiles. It can also participate in organometallic coupling reactions.

-

Elimination Reactions: Under basic conditions, elimination of HBr could lead to the formation of a methylenecyclopropane derivative.

Conclusion

(2-Bromo-2-methylcyclopropyl)methanol represents a promising, albeit underexplored, building block for chemical synthesis. Its unique combination of functional groups on a rigid cyclopropane core offers significant potential for the creation of novel and structurally diverse molecules. While a comprehensive experimental dataset for this specific compound is currently lacking, this technical guide provides a solid foundation for researchers by extrapolating from the known chemistry of analogous structures. As the demand for three-dimensional scaffolds in drug discovery continues to grow, compounds like (2-Bromo-2-methylcyclopropyl)methanol are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

- O'Brien, P., et al. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. University of York.

-

Bull, J. A., et al. (2017). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(45), 10949-10955. [Link]

- Supporting Information for relevant experimental procedures. (n.d.).

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.

-

Wikipedia contributors. (2023). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Yang, J., & Chen, L. (2023). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers, 10(15), 3766-3772. [Link]

- Sigma-Aldrich. (2024).

-

PubChem. (n.d.). (2-Methylcyclopropyl)methanol. National Center for Biotechnology Information. [Link]

-

Grote, T., et al. (2016). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 7(3), 2216-2220. [Link]

-

Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Methylcyclopropanemethanol.

- Infrared Spectroscopy. (n.d.). University of Colorado Boulder.

- NP-MRD. (n.d.).

-

PubChemLite. (n.d.). (2-bromo-2-methylcyclopropyl)methanol. [Link]

- Fisher Scientific. (2023).

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of (2‐methylenecyclopropyl)methanol (8). [Link]

-

Organic Syntheses. (n.d.). Diethyl zinc. [Link]

- Pearson+. (n.d.). a.

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

- Google Patents. (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- Pearson+. (n.d.). Explain how the following changes affect the rate of the reaction of 2-bromo-2-methylbutane with methanol.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. [Link]

- Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.

-

Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]

- Sigma-Aldrich. (2015).

- Google Patents. (n.d.). CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal.

- Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?

- CDH Fine Chemical. (n.d.).

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

- Quora. (2023).

- SpectraBase. (n.d.). Cyclopropanemethanol, 2-methyl-2-(4-methyl-3-pentenyl)-.

-

NIST. (n.d.). 2-Methylcyclopropanemethanol. [Link]

- SpectraBase. (n.d.). 2-Bromo-2-methylpropionic acid - Optional[1H NMR].

-

NIST. (n.d.). Propane, 2-bromo-2-methyl-. [Link]

- ChemicalBook. (n.d.). 2-Bromo-2-methylpropane(507-19-7) 13C NMR spectrum.

- BLD Pharm. (n.d.). 141836-31-9|(2-(Bromomethyl)cyclopropyl)methanol.

- Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are...

Sources

- 1. PubChemLite - (2-bromo-2-methylcyclopropyl)methanol (C5H9BrO) [pubchemlite.lcsb.uni.lu]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylcyclopropanemethanol [webbook.nist.gov]

- 7. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-Bromo-2-methylpropane(507-19-7) 13C NMR spectrum [chemicalbook.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. fishersci.fi [fishersci.fi]

- 14. 2-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scientificupdate.com [scientificupdate.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Safety Data Sheet (SDS) and Handling Precautions for Brominated Cyclopropanes

Executive Summary

Brominated cyclopropanes occupy a unique niche in organic synthesis, serving as high-value intermediates for introducing the cyclopropyl motif into pharmaceutical candidates. However, their utility is counterbalanced by a dual-hazard profile: high chemical reactivity driven by significant ring strain (~27.5 kcal/mol) and biological toxicity stemming from their potential as alkylating agents.

This guide moves beyond the standard "wear gloves" advice found in generic Safety Data Sheets (SDS). It synthesizes thermodynamic principles with industrial hygiene to provide a self-validating safety protocol for handling these high-energy intermediates.

Part 1: Hazard Identification & Mechanistic Toxicity

The Physicochemical Hazard: Strain Energy

Unlike linear alkyl bromides, brominated cyclopropanes are thermodynamically primed for ring-opening. The carbon-carbon bonds in the cyclopropane ring possess high

-

Thermal Instability: Upon heating, bromocyclopropanes can undergo disrotatory ring opening to form allyl bromides. This rearrangement releases substantial strain energy, potentially leading to runaway reactions if not controlled.

-

Flammability: Most lower-molecular-weight bromocyclopropanes (e.g., bromocyclopropane, (bromomethyl)cyclopropane) are Flammable Liquids (Category 3) with low flash points (<60°C).

The Biological Hazard: Alkylating Potential

The combination of a good leaving group (Bromide,

-

Mechanism: Nucleophiles (such as DNA bases guanine or adenine) can attack the cyclopropyl ring or the exocyclic carbon (in bromomethyl derivatives). The relief of ring strain acts as a thermodynamic driving force, accelerating the alkylation rate compared to unstrained alkyl halides.

-

Consequence: This classifies many of these compounds as suspected mutagens or genotoxic impurities (GTIs) in pharmaceutical contexts.

Diagram 1: Alkylation Mechanism & Ring Strain Release

Caption: Mechanistic pathway showing nucleophilic attack on bromocyclopropane driven by strain relief.

Part 2: Critical SDS Analysis (Beyond the Basics)

Standard SDSs often contain generic boilerplate text. For brominated cyclopropanes, specific sections require expert interpretation.

Table 1: GHS Classification & Interpretation

| GHS Class | Hazard Statement | Technical Interpretation for Researchers |

| Flam. Liq. 3 | H226: Flammable liquid and vapour | Vapors are heavier than air (density >1). They accumulate in hood plenums and low spots. Grounding is mandatory. |

| Skin Irrit. 2 | H315: Causes skin irritation | Likely a lachrymator . Irritation is often delayed; redness may appear hours after exposure due to lipophilic penetration. |

| Muta. 2 | H341: Suspected of causing genetic defects | Treat as a "Potent Compound" (SafeBridge Cat 3 equivalent) until proven otherwise. Double-containment required.[1][2] |

| STOT SE 3 | H335: May cause respiratory irritation | High volatility + reactivity.[3] Inhalation can cause chemical pneumonitis. |

Thermal Stability Watchpoints (Section 10)

-

Incompatible Materials: Strong bases (e.g., NaH, KOtBu) can trigger E2 elimination to form cyclopropenes. Cyclopropenes are highly unstable and can polymerize explosively.

-

Decomposition Products: Hydrogen Bromide (HBr) gas is evolved during thermal decomposition. HBr is corrosive and will damage metal reactor fittings (stainless steel is resistant, but brass/copper are not).

Part 3: Handling Protocols & Engineering Controls

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Inert Atmosphere: Store and handle under Argon or Nitrogen. Oxygen can promote radical degradation pathways.

Personal Protective Equipment (PPE) Selection

Expert Insight: Standard nitrile gloves are insufficient for prolonged contact with small halogenated rings. The small molecular size allows rapid permeation.

-

Splash Protection: Disposable Nitrile (minimum 5 mil). Change immediately upon splash.

-

Spill Cleanup / High Risk: Silver Shield® (Laminate) or Viton® gloves. These provide >4 hours breakthrough time for halogenated hydrocarbons.

Experimental Setup: The "Cold-Start" Protocol

To mitigate the risk of exotherms and ring-opening, follow this self-validating setup logic.

Diagram 2: Safe Reaction Setup Workflow

Caption: Logical workflow for setting up reactions involving high-energy brominated cyclopropanes.

Part 4: Emergency Response & Waste Management

Spill Management (Lachrymator Protocol)

If a spill occurs outside the fume hood:

-

Evacuate the immediate area.

-

Don PPE: Self-Contained Breathing Apparatus (SCBA) may be required for large spills due to respiratory toxicity. Wear Silver Shield gloves.

-

Neutralization: Do not just wipe up.[4] Apply a solubilized sulfide solution (e.g., dilute sodium sulfide or thiosulfate) to chemically quench the alkylating agent before absorption.

-

Chemistry:

(Converts volatile bromide to non-volatile salt).

-

Waste Deactivation

Never dispose of active alkylating agents directly into solvent waste drums.

-

Protocol: Stir the waste stream with aqueous ammonia or 10% NaOH for 24 hours.

-

Validation: Check pH and run a TLC/GC spot test to confirm the disappearance of the bromocyclopropane peak before disposal into halogenated waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20268, Bromocyclopropane. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: (Bromomethyl)cyclopropane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2-Bromo-2-methylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-2-methylcyclopropyl)methanol is a key synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane core, coupled with the versatile hydroxymethyl and bromo functionalities, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic introduction of this motif can impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways for obtaining (2-bromo-2-methylcyclopropyl)methanol, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.

Pathway 1: Cyclopropanation of 2-Methyl-2-propen-1-ol

This is arguably the most direct and widely applicable approach to the synthesis of (2-bromo-2-methylcyclopropyl)methanol. The strategy relies on the initial formation of a dibromocyclopropane ring from an allylic alcohol, followed by a selective reduction to the desired monobrominated product.

Step 1: Dibromocyclopropanation of 2-Methyl-2-propen-1-ol

The first step involves the addition of dibromocarbene (:CBr₂) to the double bond of 2-methyl-2-propen-1-ol (also known as methallyl alcohol). A common and effective method for generating dibromocarbene in situ is the reaction of bromoform (CHBr₃) with a strong base, often under phase-transfer catalysis conditions.[1][2]

Mechanism: The strong base deprotonates bromoform to generate the tribromomethyl anion (CBr₃⁻), which then undergoes alpha-elimination to lose a bromide ion and form dibromocarbene. The highly electrophilic dibromocarbene then undergoes a cheletropic addition to the alkene, forming the cyclopropane ring in a stereospecific manner.[3]

Experimental Protocol: Synthesis of 1,1-Dibromo-2-methyl-2-(hydroxymethyl)cyclopropane

-

Materials:

-

2-Methyl-2-propen-1-ol

-

Bromoform (CHBr₃)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a vigorously stirred solution of 2-methyl-2-propen-1-ol (1.0 eq) and benzyltriethylammonium chloride (0.02 eq) in dichloromethane (50 mL) at 0 °C, add bromoform (2.5 eq).

-

Slowly add a 50% aqueous solution of sodium hydroxide (10 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude 1,1-dibromo-2-methyl-2-(hydroxymethyl)cyclopropane, which can be purified by column chromatography on silica gel.

-

-

Expected Yield: 60-78%[1]

Step 2: Selective Monoreduction of 1,1-Dibromo-2-methyl-2-(hydroxymethyl)cyclopropane

The selective reduction of one bromine atom from the gem-dibromocyclopropane is a critical step. Several reagents can achieve this transformation, with organotin hydrides and certain nickel catalysts being particularly effective.[4][5]

Causality of Reagent Choice: Tributyltin hydride (Bu₃SnH) is a classic reagent for radical dehalogenation.[6][7] The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts a bromine atom from the cyclopropane, generating a cyclopropyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the monobrominated product and regenerate the tributyltin radical, thus propagating the chain reaction. The selectivity for monoreduction over direduction can often be controlled by the stoichiometry of the hydride reagent. Nickel-based catalysts offer a greener alternative to toxic tin reagents.[4]

Experimental Protocol: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol

-

Materials:

-

1,1-Dibromo-2-methyl-2-(hydroxymethyl)cyclopropane

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene or benzene (degassed)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 1,1-dibromo-2-methyl-2-(hydroxymethyl)cyclopropane (1.0 eq) in degassed toluene (0.1 M), add tributyltin hydride (1.1 eq).

-

Add a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to remove organotin byproducts and any unreacted starting material, affording (2-bromo-2-methylcyclopropyl)methanol as a mixture of diastereomers.

-

-

Expected Yield: 70-85%

Data Summary for Pathway 1

| Step | Reaction | Reagents | Typical Yield |

| 1 | Dibromocyclopropanation | 2-Methyl-2-propen-1-ol, CHBr₃, NaOH, TEBAC | 60-78%[1] |

| 2 | Selective Monoreduction | 1,1-Dibromo-2-methyl-2-(hydroxymethyl)cyclopropane, Bu₃SnH, AIBN | 70-85% |

Diagram of Pathway 1

Caption: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol via dibromocyclopropanation and selective reduction.

Pathway 2: Modification of a Pre-existing Cyclopropane Ring

An alternative strategy involves the construction of a cyclopropane ring bearing a functional group that can be subsequently converted to the desired hydroxymethyl group. A plausible approach is the synthesis of 2-bromo-2-methylcyclopropanecarboxylic acid followed by its reduction.

Step 1: Synthesis of 2-Bromo-2-methylcyclopropanecarboxylic Acid

This intermediate can be prepared through various methods, including the cyclopropanation of an appropriate acrylic acid derivative followed by bromination, or the oxidation of a corresponding aldehyde. A direct and efficient method involves the reaction of an α-bromoketone or aldehyde with a malonic ester derivative in the presence of a base.[8]

Step 2: Reduction of 2-Bromo-2-methylcyclopropanecarboxylic Acid

Carboxylic acids can be effectively reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[9][10][11]

Mechanism: The acidic proton of the carboxylic acid reacts with the hydride to generate hydrogen gas and a lithium carboxylate salt. The carbonyl group of the salt is then reduced by the aluminum hydride species. The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. An acidic workup is required to protonate the resulting alkoxide.[9]

Experimental Protocol: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol

-

Materials:

-

2-Bromo-2-methylcyclopropanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromo-2-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

-

Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-bromo-2-methylcyclopropyl)methanol.

-

-

Expected Yield: High (typically >80%)

Data Summary for Pathway 2

| Step | Reaction | Reagents | Typical Yield |

| 1 | Carboxylic Acid Synthesis | Varies | - |

| 2 | Reduction | 2-Bromo-2-methylcyclopropanecarboxylic acid, LiAlH₄ | >80% |

Diagram of Pathway 2

Caption: Synthesis of (2-Bromo-2-methylcyclopropyl)methanol via reduction of the corresponding carboxylic acid.

Spectroscopic Characterization

Accurate characterization of the final product and key intermediates is crucial for validating the synthetic route. Below are the expected NMR spectral data for (2-bromo-2-methylcyclopropyl)methanol, based on general principles and data for similar structures.[12][13][14][15]

Expected ¹H NMR (CDCl₃, 400 MHz) δ:

-

1.60-1.80 (s, 3H): Methyl protons (CH₃) on the cyclopropane ring.

-

0.80-1.40 (m, 3H): Methylene (CH₂) and methine (CH) protons of the cyclopropane ring. The diastereotopic nature of the methylene protons and coupling to the methine proton will result in a complex multiplet.

-

3.50-3.80 (m, 2H): Methylene protons of the hydroxymethyl group (CH₂OH). These protons are diastereotopic and will likely appear as a complex multiplet or two separate doublets of doublets.

-

1.50-2.50 (br s, 1H): Hydroxyl proton (OH). The chemical shift of this proton is variable and depends on concentration and solvent.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ:

-

~25-30: Methyl carbon (CH₃).

-

~20-30: Methylene carbon of the cyclopropane ring (CH₂).

-

~30-40: Quaternary carbon bearing the bromine and methyl groups (C-Br).

-

~35-45: Methine carbon of the cyclopropane ring (CH).

-

~60-70: Methylene carbon of the hydroxymethyl group (CH₂OH).

Conclusion

The synthesis of (2-bromo-2-methylcyclopropyl)methanol can be effectively achieved through two primary pathways. The cyclopropanation of 2-methyl-2-propen-1-ol followed by selective monoreduction is a robust and direct method. Alternatively, the reduction of a pre-functionalized cyclopropane, such as 2-bromo-2-methylcyclopropanecarboxylic acid, offers a viable, though potentially longer, route. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the synthesis and application of this important chemical building block.

References

Please note that the following URLs were verified as active at the time of this writing.

-

Formation of gem‐dibromocyclopropanes followed by mono‐ or di‐reduction. [Link]

-

Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. [Link]

-

Organic Syntheses Procedure: Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. [Link]

-

Reduction of gem-dibromocyclopropanes with chromium(II) sulphate. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Reduction of gem-dibromocyclopropanes with tert-butylmagnesium bromide in ether. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [Link]

- CN111995494A - Prepar

-

2-Propen-1-ol, 2-bromo-3,3-diphenyl-, acetate - Organic Syntheses Procedure. [Link]

-

A Stereodivergent Approach to the Synthesis of gem‐Diborylcyclopropanes - PMC - NIH. [Link]

-

Lithium aluminium hydride - Wikipedia. [Link]

-

Scope of the mono‐reduction of 1,1‐dibromocyclopropanes. [Link]

-

Cross-coupling reactions of 2-methyl-2-propen-1-ol with boronic acids. [Link]

-

reduction of carboxylic acids - Chemguide. [Link]

-

Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. [Link]

-

Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. [Link]

-

2-Propen-1-ol, 2-methyl- - the NIST WebBook. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. [Link]

-

Approximate 1H and 13C NMR Shifts. [Link]

-

Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Organic Syntheses Procedure. [Link]

-

(2-bromo-2-methylcyclopropyl)methanol (C5H9BrO) - PubChemLite. [Link]

-

Reduction Reactions: Tributyltin Hydride, Diimide, Silanes - Studylib. [Link]

-

Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. [Link]

- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)

-

2-hydroxymethyl-2-cyclopentenone - Organic Syntheses Procedure. [Link]

-

Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]

-

Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - PubMed. [Link]

-

The stereoselectivities of tributyltin hydride-mediated reductions of 5-bromo-D-glucuronides to L-iduronides are dependent on th - SciSpace. [Link]

-

Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

- US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)

-

How to write a complete reaction mechanism for the formation of 2-bromo-2-methylpropane by the free radical bromination of a 2-methyl propane - Quora. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 7. studylib.net [studylib.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. utsouthwestern.edu [utsouthwestern.edu]

- 14. scribd.com [scribd.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Technical Monograph: Chemo-Biological Profile & Risk Assessment of (2-Bromo-2-methylcyclopropyl)methanol

Executive Summary & Chemical Identity[1]

(2-Bromo-2-methylcyclopropyl)methanol is a specialized synthetic intermediate characterized by a high-energy cyclopropane ring substituted with a geminal bromine and methyl group, alongside a hydroxymethyl handle. While often utilized as a rigid pharmacophore builder in drug discovery (e.g., for conformationally restricted amino acids or peptidomimetics), its specific toxicological profile is dominated by the latent reactivity of the bromocyclopropane moiety.

This guide provides a "Read-Across" toxicological assessment, synthesizing Structure-Activity Relationship (SAR) data from analogous halogenated cyclopropanes. The molecule presents a dual-risk profile: direct alkylating potential due to ring strain and metabolic bioactivation via alcohol oxidation.

Chemical Data Table

| Parameter | Specification | Notes |

| IUPAC Name | (2-Bromo-2-methylcyclopropyl)methanol | |

| Molecular Formula | C₅H₉BrO | |

| Molecular Weight | 165.03 g/mol | |

| Stereochemistry | cis / trans diastereomers | Distinct reactivities expected for cis-Br vs trans-Br relative to -CH₂OH. |

| Key Functional Groups | 1° Alcohol, Gem-bromo-methyl cyclopropane | Alcohol allows oxidation; Bromine is a potential leaving group. |

| Predicted LogP | ~1.1 - 1.4 | Moderate lipophilicity; likely membrane permeable. |

| Reactivity Class | Strained Electrophile / Pro-electrophile | Ring strain energy ~27.5 kcal/mol + Leaving Group (Br). |

Predictive Toxicology & SAR Analysis

The biological activity of (2-Bromo-2-methylcyclopropyl)methanol is governed by the stability of the cyclopropane ring. Unlike simple alkyl halides, the cyclopropyl cation is destabilized, making direct

The "Homoallylic Rearrangement" Risk

Under physiological conditions (or metabolic catalysis), the loss of the bromide ion is often concerted with ring opening. This generates a reactive allylic cation or, in the presence of nucleophiles (DNA/Proteins), leads to covalent adduction.

-

Mechanism: Solvolysis or enzymatic attack opens the ring to form a functionalized alkene.

-

Toxicity Consequence: Potential for DNA alkylation (Genotoxicity/Mutagenicity).

Metabolic Bioactivation (The "Lethal Synthesis")

The primary alcohol group (-CH₂OH) is a substrate for Alcohol Dehydrogenases (ADH) and Cytochrome P450 (CYP2E1).

-

Phase I Oxidation: Conversion to (2-bromo-2-methylcyclopropyl)carbaldehyde .

-

Reactivity Spike: The aldehyde is significantly more electrophilic. The electron-withdrawing carbonyl adjacent to the cyclopropane ring increases the acidity of the

-proton, facilitating ring fragmentation or tautomerization to reactive enals (Michael acceptors).

Visualization: Metabolic & Reactivity Pathways

Figure 1: Predicted metabolic fate.[1] The oxidation to the aldehyde (Red) represents a critical 'bioactivation' step, increasing the risk of ring opening and subsequent macromolecular binding.

Experimental Protocols for Safety Profiling

Since specific LD50 data is absent from public registries for this CAS, researchers must treat the compound as a high-potency alkylator until proven otherwise. The following self-validating workflows are recommended to establish the safety profile.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Determine if the molecule (or its microsomal metabolites) binds to Glutathione (GSH), indicating alkylating potential.

-

Incubation System:

-

Test Compound: 10 µM.

-

System: Human Liver Microsomes (HLM) + NADPH (cofactor) + GSH (5 mM).

-

Control: HLM without NADPH (tests direct reactivity vs. metabolic activation).

-

-

Timepoints: 0, 15, 30, 60 min at 37°C.

-

Analysis (LC-MS/MS):

-

Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+305 Da - HBr).

-

Interpretation:

-

Adducts in -NADPH samples = Direct Alkylator (High Handling Risk).

-

Adducts only in +NADPH samples = Bioactivation required (Metabolic Toxicity Risk).

-

-

Protocol B: Genomic Stability (Ames Test Variant)

Objective: Assess mutagenicity driven by the bromo-cyclopropane moiety.

-

Strains: S. typhimurium TA100 (sensitive to base-pair substitution) and TA1535.

-

Modification: Use a "Pre-incubation" protocol with S9 fraction (rat liver enzyme) to allow for the generation of the aldehyde metabolite described in Section 2.2.

-

Causality Check: If toxicity is observed, co-incubate with an ADH inhibitor (e.g., 4-Methylpyrazole). If toxicity decreases, the aldehyde is the toxicant.

Biological Activity & Pharmacophore Potential[3][4][5][6]

Beyond toxicity, this scaffold is a valuable "Warhead" or "Linker" in drug design.

-

Cysteine Targeting: The strained ring can act as a covalent trap for cysteine proteases. The bromine acts as a leaving group upon nucleophilic attack by the catalytic thiol, leading to irreversible enzyme inhibition.

-

Conformational Restriction: The cyclopropane ring locks the orientation of the hydroxymethyl group. In cis-isomers, the -CH₂OH and -CH₃ groups are spatially crowded, potentially mimicking specific amino acid rotamers.

Visualization: Experimental Workflow

Figure 2: Step-wise risk assessment workflow. Tier 1 eliminates unstable compounds; Tier 2 assesses metabolic liability.

Handling & Safety Recommendations

Given the predicted profile, this compound should be handled as a Category 3 Acute Toxicant and a Suspected Mutagen until data proves otherwise.

-

Containment: All weighing and solubilization must occur in a certified chemical fume hood.

-

Deactivation (Spill Response):

-

Do not use simple water (lipophilic).

-

Use a solution of 10% Sodium Thiosulfate or Cysteine . The thiol/thiosulfate will nucleophilically attack the cyclopropane/bromide, opening the ring and neutralizing the electrophile safely before disposal.

-

-

Storage: Store at -20°C under inert atmosphere (Argon). The allylic bromide potential means it may degrade to lachrymatory species at room temperature.

References

-

Mechanisms of Cyclopropane Ring Opening

- Topic: Solvolysis and rearrangement of cyclopropyl halides.

- Source: PubChem Compound Summary for Cyclopropylmethanol deriv

-

Link:

-

Metabolic Bioactivation of Halogenated Alkanes

-

Topic: Glutathione conjugation and bioactivation pathways.[2][]

- Source: NIH/PubMed - Role of glutathione conjugation in hep

-

Link:

-

-

Biosynthesis & Reactivity of Halogenated Cyclopropanes

- Topic: Natural product biosynthesis involving cryptic halogenation and cyclopropane form

- Source: NIH PMC - Cryptic Halogen

-

Link:

-

General Safety Data for Cyclopropyl Carbinols

- Topic: Handling, flammability, and acute toxicity classific

- Source: Fisher Scientific SDS (Cyclopropyl carbinol).

-

Link:

Sources

Functionalized Bromocyclopropyl Methanols: A Technical Guide to Synthesis, Reactivity, and Ring-Expansion Logic

Executive Summary

This technical guide analyzes the chemistry of functionalized bromocyclopropyl methanols , a specialized class of strained carbocycles that serve as high-value intermediates in modern organic synthesis. Unlike simple cyclopropanes, these molecules possess a "spring-loaded" reactivity profile due to the synergistic combination of ring strain (~27.5 kcal/mol), the geminal dihalo-substitution, and the proximal hydroxyl group.

This guide details their evolution from mechanistic curiosities to robust tools for constructing medium-sized rings (7-8 membered), cyclobutanones, and complex alkaloids. It is designed for medicinal chemists seeking to escape "flatland" by introducing sp³-rich complexity into drug scaffolds.

Part 1: The Architecture of Strain – Historical Genesis

The history of bromocyclopropyl methanols is inextricably linked to the broader discovery of dihalocarbenes in the mid-20th century.

The Carbene Revolution (1954–1960s)

The foundational work began with Doering and Hoffmann (1954) , who established the existence of dichlorocarbene (:CCl₂) and its addition to alkenes. This opened the door to gem-dihalocyclopropanes.

-

The Breakthrough: The subsequent development of the Doering-LaFlamme procedure and Makosza’s phase-transfer catalysis (PTC) allowed for the efficient generation of dibromocarbene (:CBr₂) using bromoform (CHBr₃) and concentrated base.

-

The Methanol Link: Researchers soon realized that allylic alcohols were not just passive substrates; the hydroxyl group could direct the carbene addition (though less strongly than in the Simmons-Smith reaction) and, more importantly, serve as a pivot point for subsequent rearrangements.

The "Spring-Loaded" Scaffold

The gem-dibromocyclopropyl methanol motif (1) is unique because it contains three reactive handles in one small footprint:

-

The Strain: The cyclopropane ring is eager to open.

-

The Leaving Groups: Two bromine atoms provide sites for metal-halogen exchange or ionization.

-

The Nucleophile/Pivot: The hydroxymethyl group (-CH₂OH) allows for intramolecular trapping or solvolysis.

Part 2: Synthesis and Stereocontrol

The primary route to these scaffolds is the cheletropic addition of dibromocarbene to allylic alcohols.

Protocol: Phase-Transfer Catalysis (PTC)

The industry-standard method utilizes a biphasic system. The choice of catalyst and base concentration is critical to suppress side reactions like O-alkylation.

Standard Operating Procedure (SOP):

| Component | Reagent | Role |

|---|---|---|

| Substrate | Allylic Alcohol (e.g., Cinnamyl alcohol) | The alkene acceptor. |

| Carbene Source | Bromoform (CHBr₃) | Precursor to :CBr₂. |

| Base | 50% aq.[1] NaOH | Deprotonates bromoform. |

| Catalyst | TEBA (Triethylbenzylammonium chloride) | Transports ⁻CBr₃ into the organic phase. |

| Solvent | Dichloromethane (DCM) | Solubilizes the alcohol and carbene. |

Critical Process Parameter: Vigorous stirring is essential. The reaction rate is diffusion-controlled across the phase boundary.

Stereoselectivity Challenges

Unlike the zinc-carbenoid (Simmons-Smith) reaction, which coordinates tightly to the oxygen of allylic alcohols to deliver syn-cyclopropanation, free dibromocarbene is less coordinating.

-

Result: Mixtures of syn and anti diastereomers are common.

-

Solution: The use of bulky protecting groups on the alcohol (e.g., TBDMS) can enhance steric differentiation, favoring the anti isomer. Conversely, specific chiral auxiliaries or stoichiometric directing groups are required for high enantioselectivity.

Part 3: The Silver Bullet – Ag(I) Promoted Ring Expansion

The most powerful application of bromocyclopropyl methanols is their ability to undergo controlled ring expansion. This transformation, often catalyzed by Silver(I) salts, converts the strained 3-membered ring into 4-, 7-, or 8-membered systems depending on the substrate structure.

Mechanism: The Cationic Cascade

The reaction is driven by the high affinity of silver for halides (precipitation of AgBr).

-

Ionization: Ag⁺ abstracts a bromide ion, generating a cyclopropyl cation.

-

Electrocyclic Opening: The cation relaxes via disrotatory ring opening to form an allylic cation.

-

Trapping: The allylic cation is trapped by the internal hydroxyl group (forming heterocycles) or external nucleophiles (solvolysis).

Visualization: Divergent Pathways

The following diagram illustrates the mechanistic divergence of gem-dibromocyclopropyl methanol under Ag(I) promotion.

Figure 1: Mechanistic divergence in the Silver(I)-promoted rearrangement of bromocyclopropyl methanols.

Part 4: The Lithium Switch – The Skattebøl Rearrangement

While Ag(I) exploits the cationic pathway, treating these substrates with alkyllithium reagents (e.g., MeLi, n-BuLi) activates the Doering-Moore-Skattebol mechanism. This is a carbenoid pathway essential for synthesizing allenes and cyclopentadienes.

The Mechanism[2]

-

Lithium-Halogen Exchange: Rapid exchange generates a lithium carbenoid.

-

Alpha-Elimination: Loss of LiBr generates a free cyclopropylidene (carbene).

-

Rearrangement: The carbene undergoes ring opening to form an allene.

-

Intramolecular Trapping: If the "methanol" arm contains a nucleophile or a double bond, the allene intermediate can cyclize to form complex fused systems (e.g., dihydrofurans).

Comparative Reactivity Table

| Reagent | Reactive Intermediate | Primary Outcome | Key Application |

| AgClO₄ / H₂O | Allylic Cation | Solvolysis / Ring Expansion | Synthesis of medium-ring ketones (e.g., 7-membered). |

| MeLi / -78°C | Cyclopropylidene | Allene formation | Synthesis of functionalized allenes or dihydrofurans. |

| Bu₃SnH / AIBN | Cyclopropyl Radical | Reductive Debromination | Formation of monobromocyclopropanes (stereoselective). |

| Pd(0) / Boronic Acid | Organopalladium | Suzuki Coupling | Derivatization of the cyclopropane ring (retaining the ring). |

Part 5: Applications in Drug Discovery[3]

The utility of functionalized bromocyclopropyl methanols extends beyond academic curiosity into robust applications for pharmaceutical synthesis.

Accessing "Escape from Flatland" Scaffolds

Drug development increasingly favors 3D architectures over flat aromatic rings to improve solubility and selectivity.

-

Cyclobutanones: The ring expansion of 1-bromo-cyclopropylmethanols provides a direct entry to substituted cyclobutanones, which are bioisosteres for cyclic ketones and precursors to gamma-lactams.

-

Bicyclo[n.1.0] Systems: These are privileged scaffolds in antiviral research. The bromocyclopropyl unit can be fused to other rings to create rigid, conformationally locked analogues of proline or other amino acids.

Case Study: Synthesis of Amaryllidaceae Alkaloids

Research by groups such as Banwell et al. has utilized the gem-dibromocyclopropane ring expansion as a key step in the total synthesis of alkaloids like Tazettine .

-

Workflow: An allylic alcohol is cyclopropanated -> Ag(I) catalyzed opening yields a 7-membered ring (hexahydroindole core) -> Further functionalization yields the natural product.

Experimental Workflow: Ring Expansion to Cyclobutanone

This protocol describes the conversion of a generic 1-bromo-cyclopropylmethanol derivative.

-

Preparation: Dissolve 1-bromo-1-(hydroxymethyl)cyclopropane (1.0 equiv) in aqueous acetone (10:1 v/v).

-

Catalyst Addition: Add AgBF₄ (1.1 equiv) at 0°C under exclusion of light (aluminum foil wrap).

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC for disappearance of starting material.

-

Workup: Filter off the AgBr precipitate through Celite. Extract filtrate with Et₂O.[1]

-

Purification: Silica gel chromatography yields the corresponding cyclobutanone.

References

-

Doering, W. v. E., & Hoffmann, A. K. (1954). The Addition of Dichlorocarbene to Olefins.[2] Journal of the American Chemical Society.[3][4] Link

-

Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters. Link

-

Banwell, M. G., et al. (1996). Ring-fused gem-dibromocyclopropanes as precursors to enantiomerically pure D- and L-series 3-deoxy- and 2-amino-2,3-dideoxyaldohexose derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Skattebøl, L. (1963). Chemistry of gem-Dihalocyclopropanes. The Reaction of gem-Dibromocyclopropanes with Methyllithium. Acta Chemica Scandinavica. Link

-

Danheiser, R. L., et al. (1981).[5] TMS-Cyclopentene Annulation: A Regiocontrolled Approach to the Synthesis of Five-Membered Rings. Journal of the American Chemical Society.[3][4] Link

-

Chen, P. H., et al. (2013).[6] Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Seminar. Link

-

Sedenkova, K. N., et al. (2010).[7] gem-Bromochlorospiropentane reactivity toward methyllithium: an unusual carbenoid rearrangement.[7] Tetrahedron. Link

-

Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. Journal of the American Chemical Society.[3][4] Link

Sources

Methodological & Application

Protocol for reducing ester precursors to (2-Bromo-2-methylcyclopropyl)methanol

Application Note: Chemoselective Reduction of Ester Precursors to (2-Bromo-2-methylcyclopropyl)methanol

Executive Summary

This guide details the protocol for the reduction of Ethyl 2-bromo-2-methylcyclopropanecarboxylate (and related alkyl esters) to (2-Bromo-2-methylcyclopropyl)methanol .

The transformation presents a specific chemoselectivity challenge: reducing the ester functionality to a primary alcohol without compromising the labile carbon-bromine (C-Br) bond or inducing ring-opening of the strained cyclopropane moiety. While Lithium Aluminum Hydride (LiAlH₄) is the standard reagent for ester reductions, its aggressive nature requires strict thermal control to prevent hydrodebromination.

This protocol prioritizes Method A (LiAlH₄ with Fieser Workup) for scalability and yield, while providing Method B (DIBAL-H) for highly sensitive substrates.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The target molecule contains a gem-bromo-methyl substituted cyclopropane ring.

-

Risk 1: Debromination. Although cyclopropyl halides are generally more resistant to Sɴ2 displacement than acyclic alkyl halides (due to I-strain and s-character of the bond), they are susceptible to radical reduction or metal-halogen exchange.

-

Risk 2: Ring Opening. Cyclopropylcarbinyl radicals, if generated, rearrange rapidly (ring-open) to homoallylic systems.

Solution: We utilize LiAlH₄ at 0 °C .[1] At this temperature, the kinetics of nucleophilic acyl substitution (ester reduction) far exceed the rate of halide displacement or radical formation.

Reaction Mechanism

The reduction proceeds via a nucleophilic attack of the aluminohydride anion on the carbonyl carbon, forming a tetrahedral aluminate intermediate. This collapses to expel the alkoxide (ethanol), generating an aldehyde in situ, which is immediately reduced by a second hydride equivalent to the alkoxide of the target alcohol.

Figure 1: Step-wise reduction mechanism preserving the cyclopropyl bromide motif.

Experimental Protocol: Method A (LiAlH₄)

Scope: Standard laboratory synthesis (1g – 20g scale). Reagents:

-

Precursor: Ethyl 2-bromo-2-methylcyclopropanecarboxylate (1.0 equiv)

-

Reductant: LiAlH₄ (Powder or 1.0 M solution in THF) (1.2 equiv)

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. Note: Et₂O is preferred for easier workup if solubility permits.

Step-by-Step Methodology

-

System Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon or Nitrogen.[2]

-

Reagent Charge: Add LiAlH₄ (1.2 equiv) to the flask. Suspend in anhydrous Et₂O (approx. 10 mL per gram of substrate).

-

Critical: If using powder, add solvent slowly to the powder, not powder to solvent.

-

-

Thermal Control: Cool the suspension to 0 °C using an ice/water bath. Allow to equilibrate for 15 minutes.

-

Substrate Addition: Dissolve the ester precursor in a minimal amount of anhydrous Et₂O. Add this solution dropwise via the addition funnel over 20–30 minutes.

-

Why? Controls the exotherm and prevents localized heating that could trigger debromination.

-

-

Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC (stain with KMnO₄ or Phosphomolybdic Acid; UV is often weak for this substrate).

-

The Fieser Workup (Crucial):

-

To quench

grams of LiAlH₄, perform the following sequence at 0 °C with vigorous stirring:-

Add

mL of Water (very slowly). -

Add

mL of 15% aqueous NaOH. -

Add

mL of Water.

-

-

Result: This precipitates aluminum salts as a granular white solid (lithium aluminate), preventing the dreaded "gray slime" emulsion.

-

-

Isolation: Warm to room temperature (RT) and stir for 15 minutes. Add anhydrous MgSO₄ directly to the mixture to dry. Filter through a sintered glass funnel or a Celite pad. Rinse the cake with Et₂O.

-

Purification: Concentrate the filtrate in vacuo. The residue is usually sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Experimental Protocol: Method B (DIBAL-H)

Scope: High-value or highly sensitive substrates where Method A shows trace debromination. Reagents:

-

DIBAL-H (1.0 M in Hexanes/Toluene) (2.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Prep: Dissolve ester (1.0 equiv) in anhydrous DCM under Argon. Cool to -78 °C (Dry ice/Acetone).

-

Addition: Add DIBAL-H (2.2 equiv) dropwise down the side of the flask.

-

Note: 2.2 equiv is required because the first equivalent coordinates/reduces to the aldehyde, and the second reduces to the alcohol.

-

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

-

Rochelle's Salt Workup:

-

Isolation: Separate layers. Extract aqueous layer with Et₂O. Dry organics over Na₂SO₄, filter, and concentrate.

Workup Workflow Visualization

The success of aluminum hydride reductions hinges on the workup. The Fieser method is superior for LiAlH₄, while Rochelle's salt is required for DIBAL-H.

Figure 2: The Fieser Workup Protocol for eliminating aluminum emulsions.

Quality Control & Characterization

| Parameter | Expected Result | Notes |

| Appearance | Clear, colorless oil | Yellowing indicates impurities or trace bromine liberation. |

| ¹H NMR (CDCl₃) | δ 3.4–3.7 ppm (m, 2H) | Distinctive diastereotopic protons of the -CH₂OH group. |

| ¹H NMR (Ring) | δ 0.8–1.5 ppm (m, 3H) | Cyclopropyl protons. Coupling patterns confirm ring integrity. |

| GC-MS | M+ peak often weak; [M-Br]⁺ common | Look for molecular ion or characteristic alpha-cleavage. |

| Yield | 85% – 95% | Lower yields suggest volatility loss during concentration. |

References

-

Fieser Workup Protocol

-

Safety & Handling of Hydrides

-

General Ester Reduction Methodologies

-

Rochelle's Salt Workup (DIBAL-H)

Sources

Application Note: High-Precision Kinetic Profiling using (2-Bromo-2-methylcyclopropyl)methanol

This Application Note is designed for researchers investigating the kinetics of short-lived radical intermediates, specifically in the context of cytochrome P450 hydroxylation mechanisms and reductive dehalogenation pathways.

The guide focuses on (2-Bromo-2-methylcyclopropyl)methanol , a specialized "hypersensitive" radical clock probe. Its unique substitution pattern (gem-bromo/methyl) imparts an ultrafast ring-opening rate constant (

Introduction & Mechanistic Basis[1][2][3][4]

Radical clocks are substrate analogues that undergo a unimolecular rearrangement at a known rate (

(2-Bromo-2-methylcyclopropyl)methanol represents a class of ultrafast cyclopropylcarbinyl clocks .

-

Structural Advantage: The presence of the bromine and methyl groups at the C2 position of the cyclopropane ring provides thermodynamic driving force for ring opening. The resulting ring-opened radical is tertiary and stabilized by the bromine atom (via hyperconjugation and polarizability), significantly lowering the activation energy for rearrangement compared to unsubstituted cyclopropylcarbinyl radicals.

-

Kinetic Domain: While standard clocks operate in the

range, this probe targets the

Mechanistic Pathway

The probe operates via the Cyclopropylcarbinyl Rearrangement :

-

Radical Generation: H-atom abstraction from the carbinyl carbon (

) generates the initial radical (I) . -

Partitioning:

-

Path A (Trapping): Rapid recombination (e.g., OH rebound) yields the unrearranged aldehyde/alcohol.

-

Path B (Clocking): Ring opening via

-scission of the C1-C2 bond. This relieves ring strain and generates a stabilized tertiary radical (II) .

-

-

Fate of Rearranged Radical: The ring-opened radical (II) is typically trapped (e.g., by OH) to form a halo-alkenyl species, or undergoes

-elimination of bromine if the lifetime is sufficient.

[5]

Experimental Protocols

Protocol A: Synthesis & Purification (Pre-requisite)

Note: Ensure all precursors are handled in a fume hood. Brominated cyclopropanes are potentially alkylating agents.

-

Reagents: Use 2-bromo-2-methylcyclopropanecarboxylic acid (commercial or synthesized via carbene addition to methacrylate) reduced to the alcohol using

or -

Purification: The probe must be

pure by GC-FID. Impurities (especially open-chain isomers) will bias the-

Step: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: Verify structure via

-NMR (look for cyclopropyl protons at

-

Protocol B: Kinetic Calibration (The "Clocking" Experiment)

Before applying to an enzyme, the clock rate (

Workflow:

-

Reaction Mix: Prepare a solution of Substrate (10 mM) and Radical Initiator (e.g., AIBN, 5 mM) in benzene-

. -

Titration: Add varying concentrations of a standard Hydrogen Donor (e.g.,

) ranging from 0.1 M to 2.0 M. -

Initiation: Degas (freeze-pump-thaw x3) and heat to 60°C (or photolyze at 25°C).

-

Analysis: Monitor product ratios (

) by NMR or GC. -

Calculation: Plot

vs.-

Equation:

-

Slope gives

. Use known

-

Protocol C: P450 Mechanism Probing (Core Application)

This protocol measures the oxygen rebound rate constant (

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Enzyme System: Purified P450 isozyme (1

M) + NADPH-P450 Reductase + Cytochrome b5 (optional). -

Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase,

). -

Substrate: (2-Bromo-2-methylcyclopropyl)methanol (Stock: 50 mM in DMSO).

Step-by-Step Procedure:

-

Incubation Setup:

-

Pre-incubate Enzyme mix and Buffer at 37°C for 5 min.

-

Add Substrate (final conc. 100-500

M). Keep DMSO < 1%.

-

-

Reaction Initiation:

-

Add NADPH regenerating system to start the reaction.

-

Control: Run a "No NADPH" blank to check for non-enzymatic degradation.

-

-

Time Course:

-

Incubate for defined intervals (e.g., 5, 10, 20 min) to ensure initial rate conditions (<10% conversion).

-

-

Quenching & Extraction:

-

Quench with ice-cold

(containing an internal standard, e.g., dodecane). -

Vortex vigorously for 30s; Centrifuge at 3000 x g for 5 min.

-

Collect the organic phase. Dry over

.[1]

-

-

Derivatization (Optional but Recommended):

-

If products are alcohols/aldehydes, treat with MSTFA or BSTFA to form TMS derivatives for better GC peak shape.

-

-

Analytical Quantification (GC-MS/FID):

-

Inject 1

L onto a non-polar column (e.g., DB-5MS). -

Monitor:

-

Substrate (S): Retention time ~

. -

Unrearranged Product (U): (2-Bromo-2-methylcyclopropyl)carboxaldehyde (or gem-diol).

-

Rearranged Product (R): 4-bromo-4-penten-2-one (or related tautomer).

-

Note: Use the Bromine isotope signature (M and M+2 peaks of equal intensity) to confirm Br-containing metabolites.

-

-

Data Analysis & Interpretation

Calculation of Rebound Rate ( )

The relationship between product ratio and rate constants is governed by the competition kinetics:

Therefore:

Assumptions:

-

Effective Concentration: The "concentration" of the rebounding species (OH radical bound to Fe) is effectively unimolecular within the enzyme active site cage.

-

Irreversibility: The ring opening is irreversible under physiological conditions.

Reference Data Table

Typical values for similar cyclopropylcarbinyl clocks (at 25°C).

| Clock Probe | Substituents | Kinetic Domain | |

| Cyclopropylmethanol | None | Slow / Medium | |

| trans-2-Phenylcyclopropylmethanol | Phenyl | Ultrafast | |

| (2-Bromo-2-methylcyclopropyl)methanol | Br, Me | Ultrafast | |

| Bicyclo[2.1.0]pentane | Strain | Fast |

Note: The exact

Troubleshooting & Critical Controls

| Issue | Possible Cause | Solution |

| No Rearranged Product | The enzyme is too fast for this clock. Confirm detection limits. Ensure the probe is actually being oxidized (check NADPH consumption). | |

| 100% Rearranged Product | The clock is too fast; the radical opens before rebound can occur. Use a slower clock (e.g., unsubstituted cyclopropylmethanol). | |

| Loss of Bromine | Reductive Dehalogenation | Check for Br-free products. This indicates the radical formed on the ring (reductive mechanism) or P450 acted as a reductase. |

| Poor Mass Balance | Heme Alkylation | The rearranged radical may be attacking the heme porphyrin (Suicide Inhibition). Check for loss of P450 CO-spectrum (P420 formation). |

References

-

Newcomb, M. (1993). "Radical Kinetics and the P450 Hydroxylation Mechanism." Encyclopedia of Radicals in Chemistry, Biology and Materials.

-

Ortiz de Montellano, P. R., & Stearns, R. A. (1987). "Timing of the radical recombination step in cytochrome P-450 catalysis with ring-strained probes." Journal of the American Chemical Society, 109(5), 1417-1424.

-

Auclair, K., Hu, Z., Little, D. M., Ortiz de Montellano, P. R., & Groves, J. T. (2002). "Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2,5]octane." Journal of the American Chemical Society, 124(21), 6020-6027.

-

Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991). "Calibration of a new standard of hydrogen atom abstraction." Journal of the American Chemical Society, 113(15), 5687-5698.

-

Griller, D., & Ingold, K. U. (1980).[2] "Free-radical clocks."[2][3] Accounts of Chemical Research, 13(9), 317-323.

Sources

Scalable production methods for (2-Bromo-2-methylcyclopropyl)methanol

An Application Note on the Scalable Production of (2-Bromo-2-methylcyclopropyl)methanol

Abstract

(2-Bromo-2-methylcyclopropyl)methanol is a valuable building block in medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by the gem-bromo-methyl-substituted cyclopropyl moiety. This application note provides a comprehensive guide to a scalable, two-step synthetic route for its production. The described methodology is designed for researchers, chemists, and process development professionals, focusing on robust and reproducible protocols. The synthesis begins with the cyclopropanation of a commercially available allylic alcohol to form the key intermediate, (2-methylcyclopropyl)methanol. This is followed by a selective bromination of the tertiary carbon on the cyclopropane ring. This document offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes process optimization parameters to facilitate a transition from laboratory to pilot-scale production.

Introduction

The cyclopropane ring is a highly sought-after structural motif in modern drug discovery. Its incorporation into bioactive molecules can significantly influence their pharmacological profiles by enhancing metabolic stability, improving binding affinity, and modulating lipophilicity.[1][2] The strained three-membered ring introduces conformational rigidity and alters the electronic properties of adjacent functional groups, providing a powerful tool for medicinal chemists.[1] (2-Bromo-2-methylcyclopropyl)methanol, in particular, serves as a versatile intermediate, enabling the introduction of a stereochemically complex and functionalized cyclopropyl group into larger molecular scaffolds. This guide details a scalable and economically viable synthetic approach to this important compound.

Overall Synthetic Strategy

The proposed synthesis is a two-step process that begins with the formation of the cyclopropane ring, followed by the introduction of the bromine atom. This strategy leverages well-established and scalable reaction classes to ensure high yields and purity.

Figure 1: Overall two-step synthetic route.

Part 1: Synthesis of (2-Methylcyclopropyl)methanol via Simmons-Smith Cyclopropanation

The first part of the synthesis involves the construction of the cyclopropane ring. The Simmons-Smith reaction is one of the most reliable and stereospecific methods for converting alkenes into cyclopropanes.[3][4]

Reaction Overview and Mechanism

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[4] This carbenoid, iodomethylzinc iodide (ICH₂ZnI), adds a methylene (CH₂) group across the double bond of an alkene in a concerted, syn-addition.[5] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5]

For the synthesis of (2-methylcyclopropyl)methanol, the starting material is 2-methyl-2-propen-1-ol. The hydroxyl group in this allylic alcohol plays a crucial role by coordinating with the zinc reagent, directing the carbenoid to the same face of the double bond, which can enhance the reaction's stereoselectivity.[3][5]

Scalable Protocol: Furukawa Modification

The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, is often preferred for scalability due to its higher reactivity and the homogeneous nature of the reaction.[4]

Materials and Reagents:

-

2-Methyl-2-propen-1-ol

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane (CH₂I₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

-

Addition funnel

-

Cooling bath

Procedure:

-

Reactor Setup: Under a nitrogen atmosphere, charge the reactor with 2-methyl-2-propen-1-ol and anhydrous DCM. Cool the solution to 0 °C using a cooling bath.

-